3-(Benzyloxy)-4-bromobenzaldehyde
Overview
Description
3-(Benzyloxy)-4-bromobenzaldehyde is an organic compound with the molecular formula C14H11BrO2 It is characterized by a benzaldehyde core substituted with a benzyloxy group at the 3-position and a bromine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-4-bromobenzaldehyde typically involves the bromination of 3-(Benzyloxy)benzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: 3-(Benzyloxy)-4-bromobenzoic acid.
Reduction: 3-(Benzyloxy)-4-bromobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-bromobenzaldehyde is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-bromobenzaldehyde depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
3-(Benzyloxy)benzaldehyde: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
4-Bromobenzaldehyde: Lacks the benzyloxy group, resulting in different reactivity and applications.
3-(Benzyloxy)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity
Uniqueness: 3-(Benzyloxy)-4-bromobenzaldehyde is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its dual functionality allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-bromo-3-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-7-6-12(9-16)8-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSUSGXCHZWIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478259 | |
Record name | 3-(BENZYLOXY)-4-BROMOBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
736992-48-6 | |
Record name | 3-(BENZYLOXY)-4-BROMOBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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